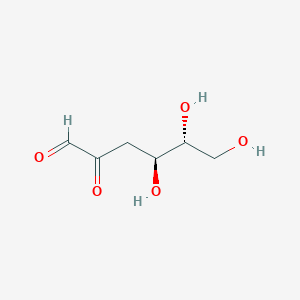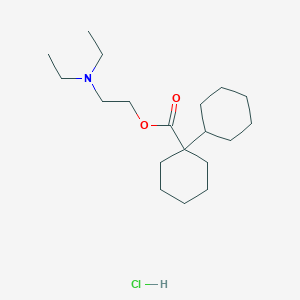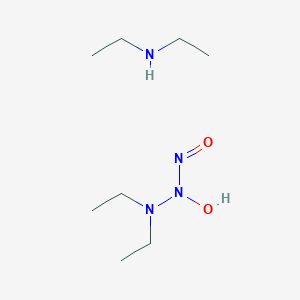
イソキノリン-5-スルホニルクロリド塩酸塩
概要
説明
Isoquinoline-5-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C9H7Cl2NO2S. It is a white crystalline solid that is soluble in water and commonly used as a pharmaceutical intermediate for the synthesis of biologically active compounds .
科学的研究の応用
Isoquinoline-5-sulfonyl chloride hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: It is used in the synthesis of compounds that can modulate biological pathways.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
Target of Action
Isoquinoline-5-sulfonyl Chloride Hydrochloride is an Isoquinoline sulfonamide . It primarily targets mammalian protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction.
Mode of Action
Isoquinoline-5-sulfonyl Chloride Hydrochloride acts as an inhibitor of mammalian protein kinases . It achieves this by competitively binding to ATP , the molecule that protein kinases usually interact with to carry out phosphorylation. By binding to ATP’s usual site on the protein kinase, Isoquinoline-5-sulfonyl Chloride Hydrochloride prevents the kinase from interacting with ATP and carrying out its normal function.
生化学分析
Biochemical Properties
Isoquinoline-5-sulfonyl chloride hydrochloride is known to act as an inhibitor of mammalian protein kinases by competitively binding to ATP . This suggests that it interacts with enzymes such as protein kinases, and the nature of these interactions is competitive .
Cellular Effects
Given its role as a protein kinase inhibitor, it can be inferred that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Isoquinoline-5-sulfonyl chloride hydrochloride involves its competitive binding to ATP, thereby inhibiting the activity of protein kinases . This could lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Given its role as a protein kinase inhibitor, it may interact with enzymes and cofactors in various metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of isoquinoline-5-sulfonyl chloride hydrochloride typically involves the reaction of isoquinoline-5-sulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide. The reaction is carried out by heating the mixture to 70-80°C, followed by cooling to below 55°C. An aprotic solvent is then added for washing, and the product is filtered and dried to obtain isoquinoline-5-sulfonyl chloride hydrochloride .
Industrial Production Methods
In industrial settings, the production process is optimized to improve safety, reduce the usage of thionyl chloride, minimize environmental pollution, and enhance product purity. The process involves similar steps as the laboratory synthesis but on a larger scale with more stringent control over reaction conditions and purification steps .
化学反応の分析
Types of Reactions
Isoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: It can hydrolyze in the presence of water to form isoquinoline-5-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Solvents: Aprotic solvents like dichloromethane and ethyl acetate are often used.
Conditions: Reactions are typically carried out at controlled temperatures to ensure high yields and purity.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Isoquinoline-5-sulfonic Acid: Formed from hydrolysis reactions.
類似化合物との比較
Similar Compounds
- Isoquinoline-5-sulfonic acid
- Isoquinoline-5-sulfonyl chloride
- Fasudil hydrochloride
Uniqueness
Isoquinoline-5-sulfonyl chloride hydrochloride is unique due to its dual functionality as both a sulfonyl chloride and a hydrochloride salt. This dual functionality enhances its reactivity and solubility, making it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
isoquinoline-5-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNTWHQJJVIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519255 | |
| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105627-79-0 | |
| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-5-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Isoquinoline-5-sulfonyl chloride hydrochloride in Fasudil hydrochloride synthesis?
A1: Isoquinoline-5-sulfonyl chloride hydrochloride serves as a crucial intermediate in the synthesis of Fasudil hydrochloride. [, ] Both research papers describe a reaction where it acts as an electrophile, reacting with Homopiperazine to form the final Fasudil hydrochloride molecule. [, ] The reaction involves the nucleophilic attack of the amine group in Homopiperazine on the electrophilic sulfonyl chloride group of Isoquinoline-5-sulfonyl chloride hydrochloride, resulting in the formation of a sulfonamide bond.
Q2: Are there alternative synthesis methods for Fasudil hydrochloride that avoid using Isoquinoline-5-sulfonyl chloride hydrochloride?
A2: The provided research articles specifically focus on utilizing Isoquinoline-5-sulfonyl chloride hydrochloride as a key intermediate. [, ] While alternative synthesis pathways might exist, further research is needed to explore and evaluate their feasibility and efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13534.png)









![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13557.png)
![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)


